2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide
Description
This compound features a tetrahydropyrazine core (1,2,3,4-tetrahydro) substituted with a 4-methoxyphenyl group at position 4 and two ketone groups (2,3-dioxo). The acetamide moiety is linked via a methylene bridge to the tetrahydropyrazine nitrogen and further substituted with a 4-methylphenyl group (Fig. 1). Though exact physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₂₀H₂₂N₃O₄ (molecular weight ≈ 368.4 g/mol) based on structural analysis.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-14-3-5-15(6-4-14)21-18(24)13-22-11-12-23(20(26)19(22)25)16-7-9-17(27-2)10-8-16/h3-12H,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMGYYFCBHABCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the heterocyclic core, substituents, and functional groups. Key comparisons include:
Substituent Variations on the Tetrahydropyrazine Core
- Compound from :
- Structure : 2-{4-(4-Chlorophenyl)methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide.
- Key Differences :
- A 4-chlorophenylmethyl group replaces the 4-methoxyphenyl.
- Acetamide linked to 3-methoxyphenyl instead of 4-methylphenyl.
- Impact :
- Chlorine increases lipophilicity (Cl vs. OCH₃: +0.71 vs.
- Molecular weight (401.84 g/mol) is higher due to chlorine.
Heterocyclic Core Modifications
- Compound from : Structure: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide. Key Differences:
- Pyrazolo[3,4-d]pyrimidine core replaces tetrahydropyrazine.
- 4-Methylbenzyl and 2,4-dichlorophenoxy substituents. Impact:
- Dichlorophenoxy groups increase steric bulk and electronegativity, affecting metabolic stability.
Substituent Electronic Effects
- Compound from :
- Structure : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine and fluorinated aryl groups.
- Key Differences :
- Fluoro substituents (electron-withdrawing) replace methoxy/methyl groups.
- Impact :
- Fluorine enhances thermal stability (melting point: 302–304°C) via strong intermolecular interactions (e.g., C–F···H bonds) .
- Higher molecular weight (514.48 g/mol) due to chromenone and fluorine.
Physicochemical and Structural Comparison Table
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